molecular formula C18H17N3O3S B12162247 N-[(furan-2-yl)methyl]-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

N-[(furan-2-yl)methyl]-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B12162247
M. Wt: 355.4 g/mol
InChI Key: ZQYPIUIMAOBXGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(furan-2-yl)methyl]-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound featuring a furan ring, a quinazolinone moiety, and a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the cyclization of 2-aminobenzamide with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Prop-2-en-1-yl Group: This step involves the alkylation of the quinazolinone with an allyl halide in the presence of a base such as potassium carbonate.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced by reacting the quinazolinone derivative with a thiol compound under mild conditions.

    Formation of the Furan-2-ylmethyl Acetamide: The final step involves the coupling of the furan-2-ylmethylamine with the sulfanyl-quinazolinone derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

    Reduction: The quinazolinone moiety can be reduced to form dihydroquinazoline derivatives.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted sulfanyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its quinazolinone core.

    Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.

Medicine

    Drug Development: Investigated for its potential as an anticancer or antiviral agent.

    Pharmacology: Studied for its interactions with various biological targets.

Industry

    Material Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The quinazolinone moiety can bind to enzyme active sites, inhibiting their activity. The furan ring and sulfanyl group may enhance binding affinity and specificity through additional interactions such as hydrogen bonding and hydrophobic effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(furan-2-yl)methyl]-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide shares similarities with other quinazolinone derivatives such as:
    • 4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline
    • 2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Uniqueness

  • Structural Complexity : The presence of both a furan ring and a quinazolinone moiety linked by a sulfanyl-acetamide group makes it unique.
  • Biological Activity : Exhibits a broader range of biological activities compared to simpler quinazolinone derivatives.

This compound’s unique structure and diverse reactivity make it a valuable subject for further research in various scientific fields

Properties

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetamide

InChI

InChI=1S/C18H17N3O3S/c1-2-9-21-17(23)14-7-3-4-8-15(14)20-18(21)25-12-16(22)19-11-13-6-5-10-24-13/h2-8,10H,1,9,11-12H2,(H,19,22)

InChI Key

ZQYPIUIMAOBXGV-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NCC3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.